

# Stability and Storage of 2-Oxocycloheptane-1-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

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## Abstract

**2-Oxocycloheptane-1-carbaldehyde**, a beta-keto aldehyde, is a reactive organic molecule with potential applications in chemical synthesis and drug development. Due to the inherent reactivity of its functional groups, understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity and the reproducibility of experimental results. This technical guide provides a comprehensive overview of the potential stability challenges, recommended storage conditions, and detailed experimental protocols for assessing the stability of **2-Oxocycloheptane-1-carbaldehyde**. While specific stability data for this compound is not readily available in the public domain, this guide extrapolates from the known chemistry of related beta-keto aldehydes and established principles of pharmaceutical stability testing to provide a robust framework for its handling and characterization.

## Physicochemical Properties

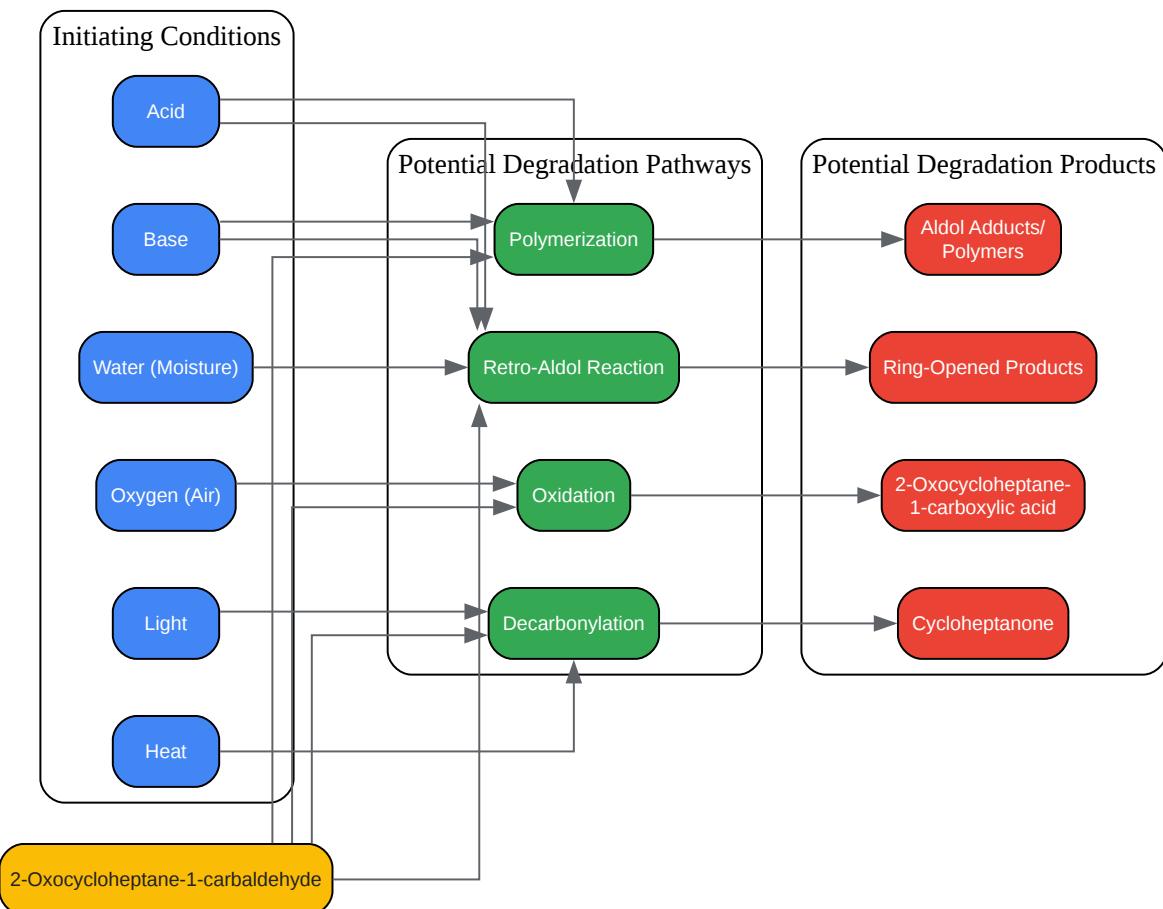
A summary of the known physicochemical properties of **2-Oxocycloheptane-1-carbaldehyde** is presented in Table 1.

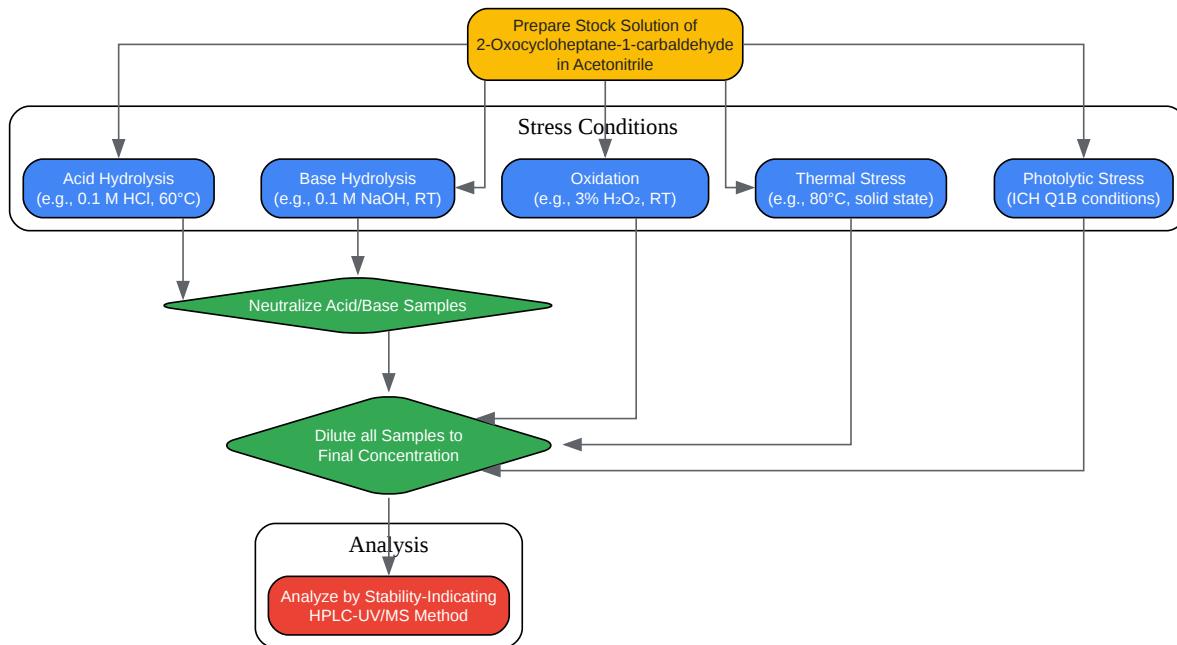
Property	Value	Source
CAS Number	1589-24-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	140.18 g/mol	<a href="#">[3]</a>
Boiling Point	58-60 °C at 1.5 Torr	ChemicalBook

## Potential Degradation Pathways

Based on the chemical structure of **2-Oxocycloheptane-1-carbaldehyde**, which features both a ketone and an aldehyde functional group in a beta-relationship, several potential degradation pathways can be anticipated. These pathways are primarily driven by the reactivity of the aldehyde group and the lability of the bond between the carbonyl carbon and the formyl group.

A logical workflow for considering the potential degradation of **2-Oxocycloheptane-1-carbaldehyde** is presented below.





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## References

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